![molecular formula C₂₅H₃₁N₃O₁₀ B1144624 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- CAS No. 59389-71-8](/img/no-structure.png)

1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

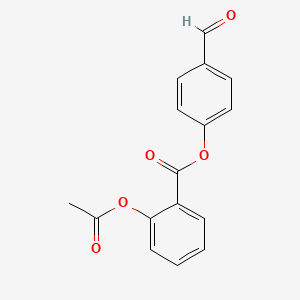

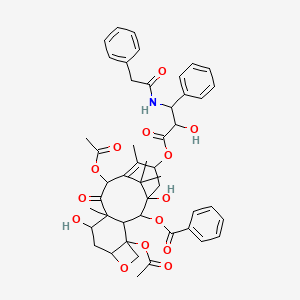

1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-Tetraacetate is an intermediate of 5-Deazariboflavin, which is utilized in photosensitized cleavage of thymine dimer, used in the study of the action of photoreactivation enzymes. It is also used in synthesis of 5-deazaflavin adenine dinucleotide (5-dFAD).

Wissenschaftliche Forschungsanwendungen

Anti-Hepatitis B Virus Activity

Compounds structurally related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol have been studied for their antiviral activities, particularly against hepatitis B virus (HBV). A study by El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives and found these compounds to exhibit moderate to high activities against HBV (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Synthesis and Chemical Properties

The chemical synthesis of related compounds has been a subject of interest in scientific research. Yavari and Esnaashari (2005) reported on the three-component one-pot synthesis of Functionalized 1,2,3,6-Tetrahydropyrano[4,3-b]pyrroles, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Yavari & Esnaashari, 2005).

Stability Constants of Metal Complexes

Research by Moreno-Carretero and Salas-peregrin (1985) focused on the stability constants of Ag(I), Zn(II), Cd(II), and Hg(II) complexes with pyrimidine derivatives. Their work provides insight into the interactions between these metal ions and pyrimidine derivatives in various ionic strengths, which is crucial for understanding their potential applications in catalysis and materials science (Moreno-Carretero & Salas-peregrin, 1985).

Synthesis of Flavin Analogues

Studies have also explored the synthesis of flavin analogues using pyrimidine derivatives. Ashton and Brown (1980) described the synthesis of 8-demethyl-8-hydroxy-5-deazariboflavins, highlighting the utility of pyrimidine derivatives in creating biologically relevant molecules (Ashton & Brown, 1980).

Polyhydroxylated Compound Synthesis

Research into the synthesis of polyhydroxylated compounds, such as tetrahydrothiophene, has also incorporated pyrimidine derivatives. Halila, Benazza, and Demailly (2001) demonstrated the synthesis of polyhydroxylated tetrahydrothiophene from dibrominated derivatives of tetritols, pentitols, and hexitols, including compounds related to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol (Halila, Benazza, & Demailly, 2001).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- involves the conversion of ribose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-Ribose", "3,4-dimethylbenzaldehyde", "Urea", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of D-Ribose to Ribitol", "D-Ribose is treated with sodium borohydride in methanol to yield ribitol.", "Step 2: Protection of Ribitol", "Ribitol is protected by reacting with acetic anhydride in the presence of sodium hydroxide to form ribitol acetate.", "Step 3: Conversion of Ribitol Acetate to 3,4-dimethylphenylhydrazone Ribitol Acetate", "Ribitol acetate is reacted with 3,4-dimethylbenzaldehyde in ethanol to form 3,4-dimethylphenylhydrazone ribitol acetate.", "Step 4: Conversion of 3,4-dimethylphenylhydrazone Ribitol Acetate to 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-", "3,4-dimethylphenylhydrazone ribitol acetate is reacted with urea in water to form the desired compound, 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-." ] } | |

CAS-Nummer |

59389-71-8 |

Produktname |

1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- |

Molekularformel |

C₂₅H₃₁N₃O₁₀ |

Molekulargewicht |

533.53 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)